Cas no 2138076-83-0 (8-bromo-N-[2-(ethylsulfanyl)ethyl]quinazolin-2-amine)
![8-bromo-N-[2-(ethylsulfanyl)ethyl]quinazolin-2-amine structure](https://www.kuujia.com/scimg/cas/2138076-83-0x500.png)
8-bromo-N-[2-(ethylsulfanyl)ethyl]quinazolin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 2138076-83-0
- EN300-1162199
- 8-bromo-N-[2-(ethylsulfanyl)ethyl]quinazolin-2-amine
-
- Inchi: 1S/C12H14BrN3S/c1-2-17-7-6-14-12-15-8-9-4-3-5-10(13)11(9)16-12/h3-5,8H,2,6-7H2,1H3,(H,14,15,16)
- InChI Key: LQJSZNVKIJYRST-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2=CN=C(N=C21)NCCSCC
Computed Properties
- Exact Mass: 311.00918g/mol
- Monoisotopic Mass: 311.00918g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.1Ų
- XLogP3: 3.6
8-bromo-N-[2-(ethylsulfanyl)ethyl]quinazolin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1162199-0.5g |
8-bromo-N-[2-(ethylsulfanyl)ethyl]quinazolin-2-amine |
2138076-83-0 | 0.5g |
$1302.0 | 2023-06-08 | ||
Enamine | EN300-1162199-5.0g |
8-bromo-N-[2-(ethylsulfanyl)ethyl]quinazolin-2-amine |
2138076-83-0 | 5g |
$3935.0 | 2023-06-08 | ||
Enamine | EN300-1162199-1.0g |
8-bromo-N-[2-(ethylsulfanyl)ethyl]quinazolin-2-amine |
2138076-83-0 | 1g |
$1357.0 | 2023-06-08 | ||
Enamine | EN300-1162199-0.05g |
8-bromo-N-[2-(ethylsulfanyl)ethyl]quinazolin-2-amine |
2138076-83-0 | 0.05g |
$1140.0 | 2023-06-08 | ||
Enamine | EN300-1162199-0.1g |
8-bromo-N-[2-(ethylsulfanyl)ethyl]quinazolin-2-amine |
2138076-83-0 | 0.1g |
$1195.0 | 2023-06-08 | ||
Enamine | EN300-1162199-2.5g |
8-bromo-N-[2-(ethylsulfanyl)ethyl]quinazolin-2-amine |
2138076-83-0 | 2.5g |
$2660.0 | 2023-06-08 | ||
Enamine | EN300-1162199-10.0g |
8-bromo-N-[2-(ethylsulfanyl)ethyl]quinazolin-2-amine |
2138076-83-0 | 10g |
$5837.0 | 2023-06-08 | ||
Enamine | EN300-1162199-0.25g |
8-bromo-N-[2-(ethylsulfanyl)ethyl]quinazolin-2-amine |
2138076-83-0 | 0.25g |
$1249.0 | 2023-06-08 |
8-bromo-N-[2-(ethylsulfanyl)ethyl]quinazolin-2-amine Related Literature
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
Additional information on 8-bromo-N-[2-(ethylsulfanyl)ethyl]quinazolin-2-amine
Introduction to 8-bromo-N-[2-(ethylsulfanyl)ethyl]quinazolin-2-amine and its Significance in Modern Chemical Biology
8-bromo-N-[2-(ethylsulfanyl)ethyl]quinazolin-2-amine, with the CAS number 2138076-83-0, is a compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications in drug discovery. This heterocyclic amine features a brominated quinazoline core, which is a common motif in medicinal chemistry, combined with an ethylsulfanyl side chain. The presence of these functional groups not only contributes to its distinct chemical reactivity but also opens up numerous possibilities for its use in developing novel therapeutic agents.
The quinazoline scaffold is well-known for its biological activity, particularly in the context of anticancer, antiviral, and anti-inflammatory applications. The bromine atom at the 8-position of the quinazoline ring enhances electrophilicity, making it a valuable intermediate for further functionalization. Additionally, the ethylsulfanyl group introduces a polar, sulfur-rich moiety that can interact with biological targets in unique ways, potentially enhancing binding affinity and selectivity.
In recent years, there has been a surge in research focused on quinazoline derivatives due to their demonstrated efficacy against various diseases. For instance, studies have shown that modifications at the 2- and 4-positions of the quinazoline ring can significantly alter pharmacokinetic properties, leading to improved drug-like characteristics. The compound 8-bromo-N-[2-(ethylsulfanyl)ethyl]quinazolin-2-amine represents an advanced derivative that incorporates these principles, making it a promising candidate for further investigation.
One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling pathways, and dysregulation of these pathways is often associated with cancer and other diseases. By targeting specific kinases, compounds like 8-bromo-N-[2-(ethylsulfanyl)ethyl]quinazolin-2-amine can modulate these pathways and restore normal cellular function. Preliminary studies have suggested that this derivative exhibits inhibitory activity against certain kinases, although further research is needed to fully elucidate its mechanism of action.
The ethylsulfanyl group in particular has been implicated in enhancing binding interactions with biological targets. Sulfur-containing heterocycles are known to form stable bonds with proteins, often through hydrogen bonding or electrostatic interactions. This property makes 8-bromo-N-[2-(ethylsulfanyl)ethyl]quinazolin-2-amine a versatile building block for designing molecules with high affinity for biological receptors. Moreover, the bromine atom can serve as a handle for further chemical modifications, allowing researchers to fine-tune the compound's properties as needed.
Recent advances in computational chemistry have also contributed to the growing interest in this compound. Molecular modeling techniques can predict how 8-bromo-N-[2-(ethylsulfanyl)ethyl]quinazolin-2-amine interacts with biological targets at the atomic level. These predictions can guide experimental design and help identify optimal derivatives for therapeutic use. For example, computational studies have suggested that minor adjustments to the ethylsulfanyl side chain could enhance binding affinity without compromising other important pharmacokinetic properties.
The synthesis of 8-bromo-N-[2-(ethylsulfanyl)ethyl]quinazolin-2-amine presents an interesting challenge due to the need to introduce both the bromine and ethylsulfanyl groups in a controlled manner. Traditional synthetic routes involve multi-step processes that require careful optimization to ensure high yield and purity. However, recent innovations in synthetic methodology have made it possible to produce this compound more efficiently than ever before. These advancements are crucial for enabling large-scale production and further exploration of its potential applications.
Another area where this compound shows promise is in the development of diagnostic tools. Quinazoline derivatives have been used as probes for imaging biological processes and detecting disease markers. The unique structural features of 8-bromo-N-[2-(ethylsulfanyl)ethyl]quinazolin-2-amine make it an excellent candidate for designing such probes. For instance, its ability to bind specifically to certain proteins or enzymes could be exploited to develop highly sensitive diagnostic assays.
The future direction of research on 8-bromo-N-[2-(ethylsulfanyl)ethyl]quinazolin-2-amine will likely focus on expanding its therapeutic applications and understanding its mode of action in greater detail. Preclinical studies will be essential for evaluating its safety and efficacy before it can be considered for clinical trials. Additionally, exploring new synthetic strategies could lead to more cost-effective production methods, making it more accessible for widespread use.
In conclusion,8-bromo-N-[2-(ethylsulfanyl)ethyl]quinazolin-2-amine (CAS no. 2138076-83-0) is a fascinating compound with significant potential in chemical biology and drug discovery. Its unique structure combines elements known to enhance biological activity, making it a valuable tool for developing new therapies against various diseases. As research continues to uncover more about its properties and applications,this derivative is poised to play an important role in advancing medical science.
2138076-83-0 (8-bromo-N-[2-(ethylsulfanyl)ethyl]quinazolin-2-amine) Related Products
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 857369-11-0(2-Oxoethanethioamide)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)




